molecular formula C8H17NO B1503065 (S)-3-(tert-butyl)morpholine CAS No. 1007112-64-2

(S)-3-(tert-butyl)morpholine

Cat. No.: B1503065
CAS No.: 1007112-64-2
M. Wt: 143.23 g/mol
InChI Key: YGBCOMFKPPSDAN-SSDOTTSWSA-N
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Description

Chiral Morpholines as Privileged Scaffolds in Asymmetric Synthesis Research

Chiral morpholines are considered "privileged scaffolds" in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery. The rigid, chair-like conformation of the morpholine (B109124) ring, combined with the stereochemical information embedded within it, provides a defined three-dimensional structure that can influence the outcome of chemical reactions.

The development of synthetic methods to access chiral morpholines with high enantiomeric purity is an active area of research. rsc.orgrsc.orgnih.gov Techniques such as asymmetric hydrogenation, catalytic enantioselective synthesis, and palladium-catalyzed carboamination reactions have been developed to produce 2- and 3-substituted chiral morpholines. rsc.orgubc.canih.gov These chiral morpholine derivatives are not only targets themselves due to their potential biological activity but also serve as crucial intermediates and chiral auxiliaries in the synthesis of other complex molecules, including amino acids and amino alcohols. researchgate.net

Stereochemical Significance of the (S)-Configuration in 3-Substituted Morpholine Systems

The stereochemistry at the C3 position of the morpholine ring is critical for the molecule's biological interactions and its effectiveness as a chiral synthon. smolecule.com In the case of (S)-3-(tert-butyl)morpholine, the "(S)-configuration" dictates a specific spatial arrangement of the bulky tert-butyl group. This defined stereochemistry is crucial because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral compound.

The presence of a bulky substituent like the tert-butyl group at the C3 position significantly influences the conformational preference of the morpholine ring, often locking it into a specific chair conformation. This conformational rigidity can be exploited in asymmetric synthesis to control the stereochemical outcome of subsequent reactions. The introduction of an alkyl group at the third position of the morpholine ring has been noted to increase certain biological activities, such as anticancer activity in some derivatives. e3s-conferences.orgresearchgate.net The specific (S)-configuration, therefore, is not just a label but a key determinant of the molecule's function and utility in stereoselective synthesis.

Historical Context and Emergence of this compound as a Key Chiral Intermediate

While the parent morpholine compound has been known for a long time, the focus on specific, enantiomerically pure substituted morpholines is a more recent development driven by the demands of the pharmaceutical industry for single-enantiomer drugs. The synthesis of C-substituted morpholines, particularly with defined stereochemistry, was historically challenging. nih.gov

The emergence of this compound and other 3-substituted chiral morpholines as key intermediates is tied to the development of robust asymmetric synthesis methods. For instance, tandem one-pot reactions involving hydroamination and asymmetric transfer hydrogenation have provided efficient routes to 3-substituted morpholines with excellent enantioselectivity (>95% ee). ubc.caacs.org These advancements have made chiral building blocks like this compound more accessible for research and development. Its utility is demonstrated in its role as a precursor for more complex molecules where the morpholine moiety imparts desirable properties and the chiral center directs the formation of new stereocenters.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
IUPAC Name(3S)-3-tert-butylmorpholine
CAS Number1007112-64-2

Data sourced from PubChem CID 53338726. nih.gov

Properties

IUPAC Name

(3S)-3-tert-butylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBCOMFKPPSDAN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693470
Record name (3S)-3-tert-Butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007112-64-2
Record name (3S)-3-tert-Butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-tert-butylmorpholine
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Advanced Synthetic Methodologies for S 3 Tert Butyl Morpholine

Enantioselective Synthetic Routes to (S)-3-(tert-butyl)morpholine

Enantioselective synthesis provides the most direct access to a single enantiomer of a chiral molecule without the need for resolving a racemic mixture. Several strategies have been developed to establish the critical stereocenter at the C3 position of the morpholine (B109124) ring.

Asymmetric Cyclization Strategies

Asymmetric cyclization strategies introduce chirality during the formation of the morpholine ring itself, often employing a chiral catalyst to influence the stereochemical outcome of the ring-closing reaction. One powerful approach involves a tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation. researchgate.net In this method, an appropriately substituted aminoalkyne substrate undergoes an initial cyclization to form a cyclic imine, which is then asymmetrically reduced in situ using a chiral ruthenium or rhodium catalyst to yield the chiral morpholine with high enantiomeric excess. researchgate.net

Another strategy is the electrophile-induced cyclization of N-allyl-β-amino alcohols. nih.gov In this approach, a chiral N-allyl amino alcohol, which can be prepared from a chiral precursor, is treated with an electrophile like bromine. This induces a cyclization cascade that forms the morpholine ring, transferring the chirality from the starting material to the product. While broadly applicable, the success of these methods for synthesizing the specific this compound target depends on the availability of the required precursors and the tolerance of the bulky tert-butyl group in the catalytic cycle. nih.gov

Chiral Pool Approaches Utilizing Stereodefined Precursors

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. For the synthesis of this compound, the most logical and widely utilized stereodefined precursor is (S)-tert-leucinol ((S)-2-amino-3,3-dimethyl-1-butanol). sigmaaldrich.comsigmaaldrich.com This chiral amino alcohol contains the required (S)-stereocenter and the tert-butyl group, providing a robust foundation for building the morpholine ring.

A common synthetic sequence involves the N-alkylation of (S)-tert-leucinol with a two-carbon electrophile that contains a masked or protected hydroxyl group, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. The subsequent intramolecular Williamson ether synthesis, typically under basic conditions, effects the ring closure to furnish the desired this compound. This approach is advantageous due to the high stereochemical fidelity, as the original stereocenter of the (S)-tert-leucinol is retained throughout the synthesis. The commercial availability and relatively low cost of (S)-tert-leucinol make this a highly practical and scalable route. beilstein-journals.orgcaltech.edu

Biocatalytic Transformations in the Synthesis of Chiral Morpholines

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. Imine reductases (IREDs) have shown exceptional promise for the synthesis of chiral cyclic amines, including morpholines. digitellinc.comresearchgate.net This method typically involves the asymmetric reduction of a prochiral cyclic imine precursor, 3-(tert-butyl)-3,4-dihydro-2H-1,4-oxazine.

The process begins with the screening of a diverse library of IREDs to identify an enzyme that exhibits high activity and enantioselectivity for the specific substrate. researchgate.net Once a suitable enzyme is identified, the biotransformation is carried out, often using a whole-cell system containing the overexpressed IRED and a cofactor regeneration system (e.g., a glucose dehydrogenase/glucose system to recycle NADPH). figshare.com This methodology has been successfully applied to the large-scale synthesis of a closely related analogue, (S)-3-(4-(trifluoromethyl)phenyl)morpholine, which was produced on a scale exceeding 180 kg with excellent yield and exquisite enantioselectivity. digitellinc.com This demonstrates the immense potential of biocatalysis for the industrial production of this compound.

Diastereoselective Syntheses of 3-(tert-butyl)morpholine Derivatives Leading to the (S)-Enantiomer

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary introduces a stereocenter into the molecule, which then directs the formation of the new stereocenter at the C3 position. Following the key stereoselective reaction, the auxiliary is removed to yield the enantiomerically enriched product.

A prominent example of this approach utilizes Ellman's chiral auxiliary, (S)-tert-butanesulfinamide. osi.lv A plausible synthetic route would involve the condensation of (S)-tert-butanesulfinamide with a suitable keto-ether precursor to form an N-sulfinyl ketimine. This intermediate would then undergo a diastereoselective reduction of the imine C=N bond. The chiral sulfinyl group sterically directs the hydride attack to one face of the imine, leading to the formation of one diastereomer preferentially. Subsequent acidic cleavage of the N-S bond removes the chiral auxiliary, affording the desired this compound. This strategy has been effectively used for the asymmetric synthesis of various chiral amines and heterocycles. osi.lvnih.gov

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For this compound, scalability has been demonstrated for both chiral pool and biocatalytic approaches.

In the chiral pool synthesis starting from (S)-tert-leucinol, optimization efforts focus on improving yields and throughput while minimizing difficult purification steps. For instance, in related syntheses, initial protocols that resulted in variable yields and required tedious chromatography were improved by replacing them with more robust methods, such as mixed anhydride (B1165640) activation for amide bond formation, which proved simpler to purify even on a multi-gram scale. beilstein-journals.orgcaltech.edu Developing "telescoped" procedures, where multiple reaction steps are performed in a single pot without isolating intermediates, can significantly improve process efficiency. nih.gov

The biocatalytic route using imine reductases is inherently scalable. The optimization process involves several stages, starting from the initial identification of a suitable IRED enzyme through high-throughput screening. digitellinc.com This is followed by optimization of the fermentation process for enzyme production and the biotransformation conditions, including substrate loading, pH, temperature, and cofactor regeneration. The successful scale-up of a similar process to over 180 kg demonstrates the industrial viability and efficiency of this technology. digitellinc.com

Comparative Analysis of Synthetic Efficiency and Enantiomeric Purity

The choice of a synthetic route for this compound depends on factors such as scale, cost, required enantiomeric purity, and available technology. Each of the discussed methodologies offers a unique set of advantages and disadvantages.

Synthetic Strategy Key Features Typical Enantioselectivity (ee) Scalability Advantages Disadvantages
Asymmetric Cyclization Employs chiral catalysts (e.g., Ru, Rh) to induce chirality during ring formation. researchgate.net>95% researchgate.netModerateHigh atom economy; direct formation of the chiral center.Requires expensive transition metal catalysts and ligands; substrate-specific.
Chiral Pool Synthesis Utilizes enantiopure starting materials like (S)-tert-leucinol. sigmaaldrich.comsigmaaldrich.com>99% (retains precursor's ee)HighHigh stereochemical fidelity; uses readily available, inexpensive precursors. beilstein-journals.orgOverall yield depends on the efficiency of multiple steps.
Biocatalysis (IREDs) Uses enzymes for the stereoselective reduction of a prochiral imine. digitellinc.com>99% digitellinc.comfigshare.comVery High (>100 kg scale demonstrated) digitellinc.comExtremely high enantioselectivity; mild and environmentally friendly conditions; proven industrial scale.Requires specialized biocatalysis equipment and expertise; initial enzyme screening can be time-consuming.
Diastereoselective Synthesis Employs a recoverable chiral auxiliary (e.g., Ellman's auxiliary) to direct stereochemistry. osi.lv>95% drModerate to HighReliable stereochemical control; auxiliary can often be recycled.Requires additional steps for attachment and removal of the auxiliary, reducing step economy.

Interactive Data Table of Synthetic Methodologies

Chemical Transformations and Derivatization of S 3 Tert Butyl Morpholine

Functionalization at the Nitrogen Atom: Amide, Carbamate, and Alkylation Reactions

The secondary amine of (S)-3-(tert-butyl)morpholine is the most reactive site for functionalization, readily undergoing acylation, carbamoylation, and alkylation to introduce a wide array of substituents.

Amide Bond Formation: The nucleophilic nitrogen atom can be acylated using various reagents and coupling methods to form N-acyl derivatives. Standard amide coupling procedures, involving the reaction of a carboxylic acid with this compound in the presence of a coupling agent, are highly effective. researchgate.net Common coupling reagents facilitate the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the morpholine's nitrogen.

Coupling Reagent ClassSpecific ExamplesReaction Conditions
CarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Typically run in aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) at room temperature. researchgate.net
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Offers high efficiency and is often used for sterically hindered amines or sensitive substrates.
Uronium SaltsO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Known for rapid reaction times and high yields, even with challenging substrates.

Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the acidic byproduct. These reactions provide a direct and efficient route to a diverse range of amide derivatives.

Carbamate Formation: The synthesis of N-carbamoyl derivatives of this compound can be achieved through several established protocols. Reaction with isocyanates provides a direct pathway to N-substituted ureas (carbamides). Alternatively, treatment with chloroformates in the presence of a base yields the corresponding carbamates. A versatile method involves the use of tert-butoxycarbonyl (Boc) anhydride (B1165640) (Boc₂O) to install the common Boc protecting group, a type of carbamate. nih.govorganic-chemistry.org This transformation is typically performed under mild basic conditions.

ReagentProduct TypeTypical Conditions
Isocyanates (R-N=C=O)N-Aryl/alkyl ureasAprotic solvent (e.g., THF, DCM), room temperature.
Chloroformates (R-O-COCl)N-Alkoxycarbonyl derivativesBase (e.g., Triethylamine), aprotic solvent.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc protected amineBase (e.g., DMAP, Triethylamine), solvent (e.g., DCM, MeCN).
Sodium Cyanate/TFAUnsubstituted carbamateReaction with in situ generated isocyanic acid. orgsyn.org

Alkylation Reactions: N-alkylation introduces alkyl groups onto the nitrogen atom, further diversifying the scaffold. Direct alkylation with alkyl halides can be challenging due to potential over-alkylation, but selective monoalkylation can be achieved under carefully controlled conditions. chemrxiv.org Reductive amination offers a more controlled alternative, where this compound reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-alkylated products. Catalytic hydrogenation conditions using nitriles as alkylating agents have also been shown to be highly effective for the selective N-alkylation of amines. rsc.org

Reactions at the Ring Oxygen Atom: Morpholine (B109124) Ring Opening and Rearrangement Studies

While the nitrogen atom is the primary site of reactivity, the morpholine ring itself can undergo transformations such as ring-opening under specific conditions, although these reactions are less common for simple 3-substituted morpholines compared to more activated systems.

Studies on related substituted morpholine systems have shown that ring-opening can be initiated. For instance, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates leads to a cascade reaction involving ring opening followed by a spontaneous ring closure to form substituted morpholines. nih.govacs.org This suggests that intermediates derived from this compound could potentially be trapped by nucleophiles if the ring were appropriately activated.

Rearrangement reactions of the morpholine skeleton itself are not widely reported for simple derivatives like this compound under standard conditions. Rearrangements in organic chemistry, such as the Wagner-Meerwein or Beckmann rearrangements, typically require specific functional groups and electronic setups that are absent in the parent this compound scaffold. wikipedia.orgwiley-vch.debyjus.com The generation of a carbocation or other reactive intermediate adjacent to the ring oxygen or nitrogen would be a prerequisite for skeletal rearrangements, which would necessitate significant chemical modification of the initial structure.

Stereoselective Modifications at Peripheral Positions

Modifying the this compound scaffold at positions other than the nitrogen or oxygen atoms while controlling stereochemistry is a key strategy for creating complex analogs. Such modifications often rely on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions.

While specific examples for this compound are not extensively documented, general principles of stereoselective synthesis can be applied. masterorganicchemistry.com For instance, if a functional group were introduced at the C-2, C-5, or C-6 positions of a derivatized this compound, the existing bulky tert-butyl group at C-3 would exert significant steric influence. This steric hindrance can direct incoming reagents to the less hindered face of the molecule, leading to a diastereoselective outcome. For example, the hydrogenation of an exocyclic double bond on a related morpholin-3-one (B89469) scaffold has been shown to proceed with high diastereoselectivity, establishing a cis configuration relative to the existing substituent. researchgate.net This principle could be applied to derivatives of this compound to achieve stereocontrolled functionalization.

Investigation of Protecting Group Strategies for Amine and Ether Functions

In multi-step syntheses involving this compound, the selective protection and deprotection of the secondary amine is crucial. organic-chemistry.org The ether functionality within the morpholine ring is generally stable and unreactive under most conditions used for amine protection, thus not typically requiring a dedicated protecting group.

The secondary amine can be readily protected by conversion to a carbamate, which renders it non-nucleophilic and stable to a wide range of reaction conditions. The choice of protecting group is dictated by its stability and the conditions required for its removal, allowing for orthogonal strategies in complex syntheses. wikipedia.org

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl in dioxane) wikipedia.orglibretexts.org
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (CbzCl), baseHydrogenolysis (H₂, Pd/C) wikipedia.org
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine in DMF) wikipedia.orglibretexts.org

The Boc group is a very common choice due to its ease of installation and its stability to many reagents, being cleanly removed only under acidic conditions. The Cbz group is useful when acid-sensitive functional groups are present elsewhere in the molecule, as it is removed under neutral hydrogenolysis conditions. The Fmoc group is base-labile and is often employed in orthogonal protection schemes with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. organic-chemistry.org

Exploration of Novel Reaction Pathways for Scaffold Diversification

Diversifying the this compound scaffold is essential for its application in areas like drug discovery, where subtle structural changes can lead to significant differences in biological activity. researchgate.netnih.govjchemrev.com Exploration of novel reaction pathways allows for the creation of libraries of compounds with varied substitution patterns and stereochemistry.

One approach to scaffold diversification is through multicomponent reactions (MCRs). For example, Ugi-type reactions have been used as a key step in the synthesis of complex morpholine derivatives, allowing for the rapid assembly of multiple building blocks in a single operation. researchgate.net While not starting from this compound itself, these methods highlight advanced strategies for building complexity around the morpholine core.

Another avenue is the use of modern catalytic cross-coupling reactions on functionalized derivatives. If this compound is first derivatized with a handle for cross-coupling (e.g., an aryl halide attached to the nitrogen), a wide range of substituents can be introduced using palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. This strategy dramatically expands the accessible chemical space from the core scaffold.

Furthermore, developing novel ring-forming or ring-transforming reactions provides access to entirely new, yet related, heterocyclic systems. For example, gold-catalyzed tandem ring-opening of aziridines followed by cycloisomerization has been developed as a novel method to construct morpholine derivatives, showcasing the potential for innovative synthetic design in this area. rsc.org

Applications of S 3 Tert Butyl Morpholine As a Chiral Auxiliary and Building Block

Role in Asymmetric Catalysis: Ligand Design and Catalyst Development

The unique structural features of (S)-3-(tert-butyl)morpholine make it a valuable starting material for the development of chiral ligands and organocatalysts for a range of asymmetric reactions.

Metal-Catalyzed Asymmetric Transformations

While direct applications of this compound as a ligand in metal-catalyzed reactions are not extensively documented in publicly available research, its structural motifs are present in more complex chiral ligands. The design of effective chiral ligands is crucial for the development of highly selective metal-based catalysts. The nitrogen and oxygen atoms within the morpholine (B109124) ring of this compound offer potential coordination sites for metal centers. The chiral environment created by the tert-butyl group can, in principle, influence the stereochemical outcome of a catalytic reaction by directing the approach of substrates to the metal's active site. The development of ligands derived from this scaffold could lead to novel catalysts for a variety of transformations, including asymmetric hydrogenations, cross-coupling reactions, and cycloadditions.

Organocatalytic Applications Employing this compound Derivatives

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant growth. Chiral amines and their derivatives are a cornerstone of this field. While research specifically detailing organocatalysts derived from this compound is limited, the broader class of chiral morpholines has shown promise. For instance, novel organocatalysts based on the β-morpholine amino acid scaffold have been successfully synthesized and applied in the 1,4-addition of aldehydes to nitroolefins. These catalysts, which share the core morpholine structure, have demonstrated the ability to afford products with excellent yields and high levels of diastereoselectivity and enantioselectivity. The presence of the morpholine ring, despite some inherent electronic disadvantages compared to other cyclic amines like pyrrolidine, can be effectively utilized in catalyst design to achieve high stereocontrol. This suggests a potential avenue for the development of novel organocatalysts based on the this compound framework.

Utilization in the Stereoselective Synthesis of Complex Molecules

The inherent chirality and functional group handles of this compound make it an attractive starting material for the synthesis of more complex chiral molecules, including other heterocyclic and carbocyclic systems.

Construction of Chiral Heterocycles and Carbocycles

This compound can serve as a chiral scaffold for the synthesis of more elaborate heterocyclic structures. Its pre-existing stereocenter can be used to control the formation of new stereocenters during subsequent chemical transformations. Methodologies for the synthesis of stereochemically diverse chiral morpholines often start from readily available chiral precursors, a category into which this compound falls. These synthetic strategies can be employed to build upon the morpholine core, leading to the creation of novel and complex molecular architectures with defined stereochemistry. For example, the fusion of chiral morpholine scaffolds with other heterocyclic systems, such as indazoles, has been demonstrated, resulting in the formation of unique indazolo-morpholine structures. This highlights the potential of using this compound as a foundational element in the divergent synthesis of a library of chiral heterocyclic compounds.

Incorporation into Natural Product Syntheses

The synthesis of natural products often requires the use of chiral building blocks to construct their complex and stereochemically rich structures. While there is no specific documentation of the direct incorporation of this compound into a natural product synthesis in the reviewed literature, its potential as a chiral starting material is evident. The morpholine motif is a common feature in a variety of biologically active natural products and synthetic pharmaceuticals. The availability of enantiomerically pure morpholine derivatives like this compound provides synthetic chemists with a valuable tool for the stereocontrolled synthesis of such target molecules. Its rigid conformation can help in setting remote stereocenters, a common challenge in the total synthesis of complex natural products.

Preparation of Chiral Reagents and Intermediates for Stereocontrolled Reactions

Evaluation of Enantioselectivity and Diastereoselectivity in Model Reactions

Following an extensive review of scientific literature, it has been determined that there is a notable absence of specific research data evaluating the enantioselectivity and diastereoselectivity of model reactions utilizing This compound as a chiral auxiliary. While the broader class of morpholine derivatives has been explored in asymmetric synthesis, and various chiral auxiliaries are well-documented, the specific application and detailed stereochemical outcomes for this particular compound are not available in the reviewed literature.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a chemical transformation to yield a product with a specific stereochemistry. The effectiveness of a chiral auxiliary is quantified by its ability to induce high levels of diastereoselectivity or enantioselectivity in reactions such as alkylations, aldol reactions, and cycloadditions. This is typically reported as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

The steric bulk of the tert-butyl group at the C-3 position of the morpholine ring is anticipated to provide significant steric hindrance, which is a key feature for effective stereochemical control. In theory, when attached to a reactant, this bulky group would shield one face of the molecule more effectively than the other, leading to a preferential direction of attack for incoming reagents and thus a high degree of stereoselectivity.

However, without experimental data from model reactions, any discussion on the efficacy of this compound as a chiral auxiliary remains speculative. Detailed research findings, including data tables from systematic studies on various substrates and reaction conditions, are necessary to rigorously evaluate its potential and define its utility in stereoselective synthesis. Such studies would typically involve:

Attachment of the chiral auxiliary to a prochiral substrate (e.g., forming an N-acyl derivative).

Performance of a key bond-forming reaction (e.g., enolate alkylation or aldol addition).

Analysis of the product mixture to determine the diastereomeric or enantiomeric ratio.

Cleavage of the auxiliary to yield the chiral product and recover the auxiliary.

The scientific community has not yet published research that provides this level of detail for this compound. Consequently, data tables illustrating its performance in terms of yield, diastereomeric ratios, and enantiomeric excess in standard model reactions cannot be compiled at this time. Further empirical research is required to characterize the stereodirecting ability of this specific chiral auxiliary.

Computational and Theoretical Investigations of S 3 Tert Butyl Morpholine

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (S)-3-(tert-butyl)morpholine is not static but exists as an equilibrium of different conformations. The morpholine (B109124) ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of the bulky tert-butyl group at the C3 position plays a decisive role in dictating the preferred chair conformation.

Conformational Preferences: Due to its significant steric bulk, the tert-butyl group strongly prefers to occupy an equatorial position on the chair conformer. An axial orientation would lead to prohibitive 1,3-diaxial steric interactions with the axial hydrogens on C5 and the lone pair on the nitrogen atom. Therefore, the conformational equilibrium is overwhelmingly shifted towards the chair form where the tert-butyl group is equatorial.

Stereoelectronic Effects: Beyond simple sterics, the conformation of the morpholine ring is finely tuned by stereoelectronic effects, which are stabilizing interactions involving the overlap of molecular orbitals. wikipedia.org For morpholine and its derivatives, key effects include:

Anomeric Effect: This effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial orientation, a phenomenon that can run counter to steric predictions. wikipedia.org In the context of the morpholine ring, a generalized anomeric effect exists, involving stabilizing hyperconjugative interactions between the lone pairs of one heteroatom (e.g., the nitrogen or oxygen) and the antibonding orbital (σ) of an adjacent C-O or C-N bond. For instance, the overlap between the nitrogen lone pair (n_N) and the adjacent C2-O σ orbital (n_N → σ*_C-O) is maximized when the orbitals are anti-periplanar, influencing the ring's geometry.

Gauche Effect: This effect pertains to the tendency of certain molecules to adopt a gauche conformation (a 60° dihedral angle) rather than an anti conformation (180°). wikipedia.org Within the morpholine ring, the O-C-C-N fragment is subject to gauche interactions. The stability of this arrangement is often explained by hyperconjugation, where a σ C-H bonding orbital donates electron density into a vicinal σ* C-O or σ* C-N antibonding orbital. wikipedia.orgstackexchange.com

The final, low-energy conformation of this compound is a result of the interplay between minimizing steric strain (placing the tert-butyl group equatorially) and maximizing these stabilizing stereoelectronic interactions.

Table 1: Factors Influencing the Conformation of this compound
FactorDescriptionFavored Conformation/ArrangementGoverning Principle
Steric HindranceRepulsive interaction due to the spatial bulk of the tert-butyl group.Equatorial position for the tert-butyl group.Minimization of 1,3-diaxial strain.
Anomeric EffectStabilizing interaction between a heteroatom lone pair and an adjacent antibonding orbital (e.g., n_N → σ_C-O).Favors specific dihedral angles that allow for anti-periplanar orbital overlap.Orbital hyperconjugation.
Gauche EffectStabilization of the gauche arrangement within the O-C-C-N fragment of the ring.Gauche conformation for the O-C-C-N fragment.Hyperconjugative interactions (e.g., σ_C-H → σ_C-N).

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving the Morpholine Ring

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study chemical reactions, providing detailed insights into reaction pathways, transition states, and activation energies that are often difficult to obtain experimentally.

For this compound, DFT studies can elucidate the mechanisms of reactions involving the morpholine ring, particularly at the nitrogen atom, which is the most common reactive site. Such reactions include N-alkylation, N-acylation, and catalytic cycles where the morpholine nitrogen acts as a Lewis base or a directing group.

A typical DFT study of a reaction mechanism involves the following steps:

Reactant and Product Optimization: The ground-state geometries of the reactants and products are computationally optimized to find their lowest energy structures.

Transition State Search: A transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is located. This is a critical step as the TS structure reveals the geometry of the molecule as bonds are breaking and forming.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the optimized structures. Reactants and products should have all positive (real) frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Profile: The energies of the reactants, transition state, and products are calculated to construct a reaction energy profile. The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which determines the reaction rate.

For example, in the N-alkylation of this compound with an alkyl halide, DFT could be used to model the SN2 transition state, calculating the activation energy and predicting how the stereochemistry of the starting material influences the reaction kinetics.

Table 2: Hypothetical DFT Study Workflow for N-Alkylation of this compound
StepComputational TaskInformation Obtained
1Geometry optimization of this compound and alkyl halide.Lowest energy structures and electronic properties of reactants.
2Locate the SN2 transition state structure.Geometry of the bond-forming/bond-breaking process.
3Perform frequency calculations on all structures.Confirmation of ground states (no imaginary frequencies) and the transition state (one imaginary frequency).
4Calculate single-point energies at a high level of theory.Activation energy (ΔG‡) and overall reaction energy (ΔG_rxn).
5Intrinsic Reaction Coordinate (IRC) calculation.Confirmation that the transition state connects the intended reactants and products.

Molecular Docking and Dynamics Simulations of Derivatives

Derivatives of this compound are of interest in medicinal chemistry, as the morpholine scaffold is a common feature in many approved drugs. researchgate.net Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how these molecules (ligands) might bind to a biological target, such as a protein or enzyme, and to assess the stability of the resulting complex.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Placing the ligand in the active site of the protein.

Sampling a large number of possible orientations and conformations of the ligand.

Using a scoring function to estimate the binding affinity for each pose.

For a derivative of this compound, docking could predict its binding mode within an enzyme's active site, identifying key interactions like hydrogen bonds or hydrophobic contacts that contribute to its binding energy. The defined stereochemistry at the C3 position would be critical in determining the specific and favorable interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (including water and ions).

MD simulations can:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in the protein or ligand upon binding.

Provide a more detailed calculation of binding free energies.

These simulations offer a more realistic view of the molecular interactions, accounting for the flexibility of both the ligand and its protein target.

Table 3: Computational Workflow for Drug Discovery Applications
PhaseTechniqueObjective
1. Pose PredictionMolecular DockingIdentify the most likely binding orientation of a derivative in a protein's active site. Estimate binding affinity.
2. Stability AssessmentMolecular Dynamics (MD) SimulationSimulate the movement of the protein-ligand complex over time to check the stability of the predicted pose.
3. Energy CalculationFree Energy Perturbation (FEP) or MM/PBSAPerform more accurate calculations of the binding free energy based on the MD trajectory.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties and Reactivity

Quantum chemical calculations, particularly DFT, are highly effective at predicting various molecular properties that can be measured experimentally, including spectroscopic data and indicators of chemical reactivity.

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic properties, which is invaluable for structure confirmation and analysis.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-couplings) can be calculated. These values are highly sensitive to the molecule's three-dimensional geometry, so comparing calculated spectra for different conformers with experimental data can help determine the dominant conformation in solution.

Vibrational (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated. These correspond to the peaks in an infrared (IR) spectrum. As demonstrated for the parent morpholine molecule, distinct conformers have unique calculated vibrational spectra, allowing for their identification. acs.org

Prediction of Reactivity: Reactivity can be understood by analyzing the electronic structure of the molecule.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO region indicates where the molecule is most likely to act as a nucleophile (electron donor), while the LUMO region indicates the likely site of electrophilic attack (electron acceptor). For this compound, the HOMO is typically centered on the nitrogen lone pair.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and susceptible to nucleophilic attack. The MEP map for this compound would show a region of strong negative potential around the nitrogen atom.

Table 4: Correlation of Calculated Properties with Experimental Observables
Calculated PropertyExperimental Technique/ObservableApplication
NMR Shielding TensorsNMR Spectroscopy (Chemical Shifts)Structure elucidation and conformational analysis.
Vibrational FrequenciesInfrared (IR) and Raman SpectroscopyIdentification of functional groups and conformers.
HOMO/LUMO EnergiesUV-Vis Spectroscopy, Ionization PotentialPrediction of electronic transitions and sites of chemical reactivity.
Electrostatic PotentialReactivity Studies (e.g., with electrophiles)Predicting non-covalent interactions and sites of electrophilic attack.

Computational Prediction of Chiral Recognition and Selectivity

As a chiral molecule, this compound can be used as a chiral auxiliary or ligand in asymmetric synthesis to control the stereochemical outcome of a reaction. Computational chemistry is an essential tool for understanding and predicting the origins of this chiral recognition and enantioselectivity.

The goal of these studies is to determine why a reaction favors the formation of one enantiomer over the other. This is achieved by modeling the key transition states that lead to the different stereoisomeric products.

Modeling Diastereomeric Transition States: For a reaction controlled by a chiral catalyst or auxiliary derived from this compound, there will be two competing pathways leading to the (R) and (S) products. These pathways proceed through transition states that are diastereomeric to each other.

Calculating Energy Differences: High-level quantum chemical calculations (like DFT) are used to compute the free energies (ΔG‡) of these diastereomeric transition states.

Predicting Enantioselectivity: The difference in activation free energies (ΔΔG‡ = ΔG‡_major - ΔG‡_minor) between the two pathways determines the ratio of the products. A larger energy difference leads to higher enantioselectivity (often expressed as enantiomeric excess, e.e.). The relationship is described by the equation: ΔΔG‡ = -RT ln(k_major/k_minor).

By analyzing the geometries of the competing transition states, researchers can identify the specific steric or electronic interactions responsible for the observed selectivity. This understanding allows for the rational design of more effective chiral ligands and catalysts.

Table 5: Relationship Between Calculated Energy Difference and Predicted Enantiomeric Excess (at 298 K)
ΔΔG‡ (kcal/mol)Predicted Product Ratio (Major:Minor)Predicted Enantiomeric Excess (e.e.)
0.01:10%
0.5~2.3:1~40%
1.0~5.4:1~69%
1.4~10:1~82%
2.0~29:1~93%
3.0~140:1>98%

Applications in Medicinal Chemistry and Pharmaceutical Research

(S)-3-(tert-butyl)morpholine as a Core Scaffold in Drug Discovery

The morpholine (B109124) ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govresearchgate.net This is attributed to its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to participate in crucial binding interactions with biological targets. nih.govresearchgate.netresearchgate.net The morpholine heterocycle is a key component in a wide array of drugs, demonstrating activities ranging from anticancer to anti-inflammatory and antiviral. e3s-conferences.orge3s-conferences.org

Specifically, the this compound structure offers distinct advantages as a core scaffold:

Stereochemical Control: The defined (S)-configuration at the 3-position allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors. This stereospecificity is critical for achieving high potency and selectivity, minimizing off-target effects.

Lipophilic Anchor: The tert-butyl group provides a bulky, lipophilic anchor that can fit into hydrophobic pockets within a target protein, often leading to a significant increase in binding affinity.

The incorporation of this scaffold allows medicinal chemists to systematically explore chemical space, using the morpholine nitrogen and other positions on the ring for further modification while maintaining the crucial stereochemical and hydrophobic features provided by the (S)-tert-butyl group.

Design and Synthesis of Morpholine-Based Analogues with Defined Stereochemistry

The generation of morpholine-based analogues with controlled stereochemistry is a key strategy in modern drug discovery. Access to enantiomerically pure libraries of compounds is essential for systematically probing biological targets. e3s-conferences.org Various synthetic methodologies have been developed to produce chiral morpholines.

One effective approach involves the electrophile-induced cyclization of optically pure starting materials, such as N-allyl-β-aminoalcohols, which yields chiral morpholine derivatives. banglajol.info Such strategies ensure that the desired stereochemistry is established early and maintained throughout the synthetic sequence. The synthesis of specific chiral morpholine derivatives often serves as a crucial step in the production of pharmaceutical intermediates. semanticscholar.org

Starting with this compound or its precursors, chemists can design and synthesize a diverse range of analogues. Modifications can be introduced at several positions:

N-4 Substitution: The secondary amine of the morpholine ring is a common site for modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Ring Substitution: Other positions on the morpholine ring (C-2, C-5, C-6) can be functionalized to fine-tune the molecule's interaction with its target.

These synthetic strategies enable the creation of focused compound libraries built around the this compound core, facilitating a detailed exploration of structure-activity relationships.

Investigation of Structure-Activity Relationships (SAR) of this compound Derivatives

Key SAR insights for morpholine-containing compounds include:

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the active site of a target protein. researchgate.netresearchgate.net

Influence of Substituents: The nature and position of substituents on the morpholine ring are critical. For example, in some anticancer agents, alkyl substitution at the C-3 position has been shown to increase activity. e3s-conferences.orgresearchgate.net

Stereochemistry: The absolute configuration of chiral centers is paramount. The (S)-stereochemistry at the 3-position of this compound dictates a specific spatial arrangement of the tert-butyl group, which is essential for enantioselective recognition by the biological target. The corresponding (R)-enantiomer often exhibits significantly lower or different activity.

Lipophilicity: The tert-butyl group contributes significantly to the molecule's lipophilicity. SAR studies often reveal a correlation between increased lipophilicity and improved potency, as the group effectively occupies hydrophobic pockets in the target protein. nih.gov

Structural FeatureContribution to ActivityRationale
(S)-Stereocenter at C-3High Potency and SelectivityEnables specific chiral interactions with the biological target.
tert-Butyl Group at C-3Enhanced Binding AffinityActs as a lipophilic anchor to occupy hydrophobic pockets.
Morpholine Oxygen AtomTarget BindingFunctions as a hydrogen bond acceptor.
Morpholine Nitrogen Atom (N-4)Modulation of PropertiesProvides a key point for substitution to tune pharmacokinetics and potency.

Role as a Chiral Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

In pharmaceutical development, the synthesis of complex molecules often relies on the use of chiral intermediates or building blocks that already contain one or more of the required stereocenters. This approach is frequently more efficient than establishing stereochemistry late in a synthetic sequence. Asymmetric synthesis plays a vital role in the production of APIs, as the biological activity of enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even harmful. rjptonline.orgresearchgate.net

This compound is a valuable chiral intermediate for the synthesis of APIs for several reasons:

Pre-defined Stereochemistry: It provides a scaffold with a fixed (S)-configuration at the C-3 position, simplifying the synthesis of target molecules that require this specific stereoisomer.

Synthetic Handle: The secondary amine at the N-4 position serves as a convenient point for chemical elaboration, allowing it to be readily coupled with other fragments to build the final API.

Structural Rigidity and Conformation: The chair-like conformation of the morpholine ring can help to pre-organize appended substituents into a desired orientation for optimal target engagement.

By using this compound as a starting material, pharmaceutical chemists can streamline the manufacturing process of complex chiral drugs, ensuring enantiomeric purity and potentially reducing production costs.

Development of Prodrugs and Targeted Delivery Systems Utilizing the Morpholine Moiety

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is widely used to overcome challenges related to a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govwiley-vch.de The morpholine moiety can be incorporated into prodrugs or targeted delivery systems to enhance their therapeutic potential.

The this compound scaffold can be utilized in several ways:

Improving Permeability: The nitrogen atom of the morpholine ring can be used as a handle to attach a promoiety that temporarily masks polar functional groups of a parent drug. This can increase the drug's lipophilicity, thereby improving its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Targeted Delivery: The morpholine moiety can be part of a larger system designed to release a drug at a specific site. For example, a prodrug could be designed to be cleaved by enzymes that are overexpressed in tumor tissues, leading to localized activation of the therapeutic agent. nih.gov

Long-Acting Formulations: The physicochemical properties imparted by the tert-butyl morpholine group can be exploited to develop long-acting drug delivery systems. For instance, increasing a molecule's lipophilicity can enhance its encapsulation into drug delivery vehicles like dendrimers or nanoparticles, allowing for sustained release over an extended period. nih.gov A relevant study demonstrated that adding a tert-butyl group to morphine created a long-acting prodrug with improved encapsulation properties. nih.gov

Emerging Research Areas and Future Perspectives

Sustainable Synthesis of (S)-3-(tert-butyl)morpholine

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules, including this compound. Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant waste generation. Current research is focused on developing more sustainable and efficient alternatives.

One promising approach is the use of redox-neutral protocols . A recently developed one or two-step method for synthesizing morpholines from 1,2-amino alcohols utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. organic-chemistry.orgchemrxiv.org This method is noted for its high yield and atom economy, avoiding the use of heavy metal catalysts and harsh reducing agents. organic-chemistry.orgchemrxiv.org Adapting this methodology for the synthesis of this compound from the corresponding chiral amino alcohol, (S)-1-amino-3,3-dimethyl-butan-2-ol, could offer a significantly greener pathway.

Asymmetric hydrogenation represents another key area for the sustainable synthesis of chiral morpholines. The use of bisphosphine-rhodium catalysts with a large bite angle has been shown to be effective for the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors, achieving quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org This method can be performed on a gram scale, highlighting its potential for industrial application. nih.gov

Biocatalysis offers a highly enantioselective and environmentally benign route to chiral intermediates. Enzymes can operate under mild conditions, reducing energy consumption and the formation of byproducts. While specific biocatalytic routes to this compound are not yet widely reported, the established use of biocatalysts in producing chiral amines and alcohols suggests a strong potential for developing an enzymatic synthesis for this compound. Techno-economic assessments of biocatalytic processes for chiral amine production have shown their economic feasibility and sustainability, with a lower E-factor compared to traditional chemical processes. researchgate.net

Synthesis ApproachKey FeaturesPotential Advantages for this compound
Redox-Neutral Protocol Uses inexpensive reagents (e.g., ethylene sulfate, tBuOK); High yield; One or two-step process. organic-chemistry.orgchemrxiv.orgReduced waste, cost-effective, simplified process.
Asymmetric Hydrogenation Employs rhodium catalysts; High enantioselectivity (up to 99% ee); Scalable. nih.govrsc.orgHigh optical purity, suitable for large-scale production.
Biocatalysis Utilizes enzymes; Mild reaction conditions; High enantioselectivity.Environmentally friendly, reduced energy consumption.

Applications in Materials Science and Polymer Chemistry

The unique structural features of the morpholine scaffold, including its conformational flexibility and the presence of both hydrogen bond donor and acceptor sites, make it an attractive component in materials science. While research on this compound in this field is in its nascent stages, the broader class of morpholine derivatives has shown promise.

Morpholine-containing polymers have been investigated for their stimuli-responsive properties . For instance, polymers derived from morpholine can exhibit pH and temperature sensitivity, making them suitable for applications such as smart hydrogels for drug delivery and tissue engineering. The tertiary amine in the morpholine ring can be protonated at acidic pH, leading to changes in polymer solubility and conformation.

The chirality of this compound could be exploited in the synthesis of chiral polymers . Chiral monomers are crucial for creating polymers with specific secondary structures, such as helices, which can have unique optical and recognition properties. The bulky tert-butyl group at the stereocenter of this compound could influence the polymer's chain packing and morphology, potentially leading to materials with interesting chiroptical or separation capabilities. While the direct polymerization of this compound has not been extensively studied, its use as a chiral auxiliary or monomer in polymerization reactions is a promising area for future research.

Development of Novel Methodologies for Derivatization

The development of new methods to functionalize the this compound scaffold is crucial for expanding its utility in various fields. Research in this area focuses on creating a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

N-Functionalization of the morpholine nitrogen is a common strategy. The secondary amine of this compound can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can modulate the compound's physicochemical properties, such as its basicity, lipophilicity, and steric bulk, which is particularly important in medicinal chemistry. nih.gov

C-H functionalization is an emerging area that offers a more direct way to introduce complexity to the morpholine ring. While challenging, the selective activation of C-H bonds at specific positions on the morpholine scaffold would allow for the late-stage introduction of functional groups, streamlining the synthesis of complex derivatives.

The development of stereoselective derivatization methods is also of high interest. For example, creating new stereocenters on the morpholine ring while controlling their relationship to the existing (S)-3-(tert-butyl) group can lead to a rich diversity of stereoisomers with potentially distinct biological activities or material properties.

Translational Research and Industrial Scale-Up Considerations

Translating the synthesis of this compound from the laboratory to an industrial scale presents several challenges and opportunities. Key considerations include cost-effectiveness, safety, and environmental impact.

The commercial synthesis of chiral morpholine derivatives often involves classical resolution methods to separate enantiomers, which can be inefficient, with a maximum theoretical yield of 50%. semanticscholar.org More modern approaches, such as the asymmetric hydrogenation methods discussed earlier, are more atom-economical and can be designed for large-scale production. nih.gov The development of a robust and scalable asymmetric synthesis for this compound is a critical step for its wider application.

Process optimization for industrial-scale synthesis would focus on minimizing the number of steps, using readily available and inexpensive starting materials, and implementing purification methods that are amenable to large quantities. Continuous flow chemistry is an attractive technology for the scale-up of pharmaceutical intermediates, offering advantages in terms of safety, efficiency, and consistency.

A techno-economic analysis (TEA) would be essential to evaluate the commercial viability of any proposed industrial-scale synthesis. Such an analysis would consider capital and operating costs, raw material prices, and market demand to determine the economic feasibility of the production process. procurementresource.com For chiral amines, biocatalytic routes have been shown to be economically competitive with traditional chemical methods. researchgate.net

Scale-Up ConsiderationKey ObjectivesRelevant Technologies/Methodologies
Cost-Effectiveness Reduce cost of goods.Asymmetric synthesis, use of inexpensive starting materials.
Efficiency and Yield Maximize product output.Process optimization, continuous flow chemistry.
Sustainability Minimize environmental impact.Green chemistry principles, biocatalysis.
Economic Viability Ensure profitability.Techno-economic analysis (TEA).

Multidisciplinary Approaches for Expanding the Utility of the this compound Scaffold

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which often lead to improved pharmacokinetic profiles of drug candidates. nih.gov The future utility of the this compound scaffold will likely be expanded through multidisciplinary collaborations that leverage its unique structural and chemical properties.

In medicinal chemistry , the this compound moiety can be incorporated into novel molecular architectures to target a wide range of biological systems. Its rigid, chair-like conformation can help to pre-organize appended functional groups for optimal interaction with biological targets. The chiral nature of the scaffold is particularly important for achieving selectivity for specific receptor subtypes or enzyme isoforms. nih.gove3s-conferences.org

Beyond traditional drug discovery, the this compound scaffold could find applications in chemical biology as a component of chemical probes to study biological processes. Its derivatization with fluorescent tags, affinity labels, or photo-crosslinkers could enable the identification and characterization of its cellular targets.

In agrochemical research , morpholine derivatives are known to exhibit fungicidal and herbicidal activities. The development of novel this compound-based agrochemicals could lead to more effective and selective crop protection agents. e3s-conferences.org

The synergy between computational chemistry, synthetic chemistry, and materials science will be crucial for unlocking the full potential of the this compound scaffold. Computational modeling can be used to predict the properties of novel derivatives and guide their synthesis, while high-throughput screening can accelerate the discovery of new applications in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective synthesis of (S)-3-(tert-butyl)morpholine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl groups can be introduced via nucleophilic substitution or Grignard reactions, followed by cyclization under acidic or basic conditions. Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (room temp vs. reflux), and chiral catalysts (e.g., BINAP-metal complexes). Purity can be enhanced via recrystallization or chiral HPLC .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify tert-butyl resonance (δ ~1.2 ppm) and morpholine ring protons.
  • X-ray crystallography : For absolute stereochemical confirmation.
  • Chiral HPLC : To assess enantiomeric excess (e.g., Chiralpak® columns).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How does the tert-butyl substituent at the 3-position influence the compound’s physicochemical properties (e.g., logP, solubility) and receptor binding in pharmacological studies?

  • Methodological Answer : The tert-butyl group increases hydrophobicity (logP ~1.2, as seen in analogs ), potentially enhancing membrane permeability but reducing aqueous solubility. Computational tools like molecular docking (AutoDock Vina) can model interactions with target receptors (e.g., GPCRs or enzymes). Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinity .

Q. What strategies resolve contradictions in bioactivity data between in vitro assays and in vivo models for this compound derivatives?

  • Methodological Answer : Cross-validate using:

  • Metabolic stability assays (e.g., liver microsomes) to assess in vivo degradation.
  • PK/PD modeling : Correlate plasma concentration-time profiles with efficacy.
  • Toxicogenomics : Identify off-target effects via transcriptomic analysis.
  • Dose-response studies : Adjust dosing regimens to account for species-specific differences .

Q. How can researchers design experiments to investigate the stereospecificity of this compound in enzyme inhibition, given potential enantiomer interference?

  • Methodological Answer :

  • Enantiomer synthesis : Prepare (R)-3-(tert-butyl)morpholine as a control.
  • Kinetic assays : Compare KiK_i values for both enantiomers using fluorogenic substrates.
  • Cryo-EM/X-ray crystallography : Visualize binding modes in enzyme active sites.
  • MD simulations : Predict stereospecific interactions over nanosecond timescales .

Data-Driven Experimental Design

Q. What in silico approaches are recommended for predicting the ADMET profile of this compound analogs?

  • Methodological Answer :

  • QSAR models : Use platforms like Schrödinger or MOE to predict toxicity (e.g., hERG inhibition).
  • ADMET Predictor™ : Estimate absorption (Caco-2 permeability) and metabolic clearance (CYP450 interactions).
  • SwissADME : Analyze drug-likeness via Lipinski’s rules and bioavailability radar .

Q. How should researchers address batch-to-batch variability in chiral purity during large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy for in-line monitoring.
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, agitation rate) using factorial designs.
  • Quality control : Enforce strict specifications (e.g., ≥98% ee) via chiral HPLC for each batch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.